5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one
Description
Historical Development of Imidazo[1,2-c]quinazoline Scaffold
The imidazo[1,2-c]quinazoline scaffold emerged in the late 20th century as chemists sought to merge the pharmacological advantages of imidazole and quinazoline heterocycles. Early synthetic routes relied on copper-catalyzed Ullmann-type C–N coupling, as demonstrated by the reaction of 2-(2-bromophenyl)-1H-imidazole with azoles in the presence of CuI and K₂CO₃, followed by oxidative cyclization using Cu(OAc)₂·H₂O to yield fused imidazo[1,2-c]quinazolines. By 2014, transition metal-free methods gained traction, such as the one-pot tandem process involving 2-halo-substituted aryl aldehydes and ketones, which simplified access to benzoimidazo[1,2-a]quinazolines under mild conditions. Recent advances, exemplified by the 2023 synthesis of α-glucosidase inhibitors, employ condensation-cyclization strategies between nitrobenzaldehyde derivatives and amines, highlighting the scaffold’s adaptability to diverse substitution patterns.
Classification and Significance within Heterocyclic Chemistry
Imidazo[1,2-c]quinazolines belong to the fused bicyclic heterocycles, classified under the broader category of nitrogen-containing heteroaromatic systems. Their unique structure combines the electron-rich imidazole ring (with two nitrogen atoms at positions 1 and 3) and the quinazoline system (a benzopyrimidine derivative), creating a π-conjugated framework amenable to electrophilic and nucleophilic modifications. This hybridization confers dual advantages: the imidazole moiety enhances solubility and metal-coordination capacity, while the quinazoline core provides planar rigidity for target binding. Within medicinal chemistry, these compounds bridge the gap between small-molecule kinase inhibitors (e.g., quinazoline-based EGFR inhibitors) and imidazole-derived antifungals, enabling multitarget engagement.
Structural Features of 5-{[(3-Chlorophenyl)methyl]sulfanyl}-2-[(1H-Indol-3-yl)methyl]-2H,3H-Imidazo[1,2-c]quinazolin-3-one
The target molecule exhibits three critical structural elements:
- Core Scaffold : The imidazo[1,2-c]quinazolin-3-one system, where the imidazole ring is fused to the quinazoline at positions 1 and 2, creating a 6-5-6 tricyclic system. The ketone at position 3 introduces polarity and hydrogen-bonding capacity.
- Substituents :
- Position 2 : A (1H-indol-3-yl)methyl group, leveraging indole’s aromaticity and hydrogen-bonding potential. The indole’s NH group may participate in π-π stacking or cation-π interactions with biological targets.
- Position 5 : A [(3-chlorophenyl)methyl]sulfanyl moiety, where the chlorobenzyl group enhances lipophilicity and the sulfanyl linker (-S-) introduces metabolic stability compared to ether or amine linkages.
Electronic Effects : The electron-withdrawing chlorine atom on the benzyl group polarizes the sulfanyl linkage, while the indolylmethyl substituent’s electron-rich nature may stabilize charge-transfer interactions.
Research Significance and Current Status in Medicinal Chemistry
Imidazo[1,2-c]quinazolines have recently garnered attention for their α-glucosidase inhibitory (IC₅₀ values as low as 12.44 μM), anticancer, and immunomodulatory activities. The target compound’s indolylmethyl and chlorobenzylsulfanyl groups position it as a candidate for targeting enzymes or receptors with hydrophobic binding pockets, such as protein kinases or serotonin receptors. Current research prioritizes structure-activity relationship (SAR) studies to optimize substituent effects on potency and selectivity, as seen in efflux-enhanced imidazoquinolines designed to exploit multidrug-resistant cancers.
Rationale for Investigation of Indolylmethyl-Substituted Imidazoquinazolines
The indole moiety is a privileged structure in drug discovery, present in >200 clinical agents due to its mimicry of tryptophan and participation in biological signaling pathways. Incorporating indolylmethyl at position 2 may enhance blood-brain barrier permeability or modulate affinity for neurotransmitter receptors. In imidazoquinazolines, this substitution could synergize with the scaffold’s inherent kinase inhibitory potential, offering dual mechanisms of action. Recent studies on analogous compounds demonstrate that C2 modifications significantly alter target engagement profiles, justifying focused exploration of this derivative.
Table 1: Key Synthetic Methods for Imidazo[1,2-c]quinazolines
Properties
IUPAC Name |
5-[(3-chlorophenyl)methylsulfanyl]-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN4OS/c27-18-7-5-6-16(12-18)15-33-26-30-22-11-4-2-9-20(22)24-29-23(25(32)31(24)26)13-17-14-28-21-10-3-1-8-19(17)21/h1-12,14,23,28H,13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIRSSSIPZNHOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC(=CC=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Preparation of Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of Imidazoquinazoline Core: The imidazoquinazoline core can be constructed through a cyclization reaction involving an appropriate diamine and a carbonyl compound.
Introduction of Chlorophenyl and Sulfanyl Groups: The chlorophenylmethylsulfanyl group can be introduced via nucleophilic substitution reactions, where a chlorophenylmethyl halide reacts with a thiol derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cell signaling pathways.
Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure: Imidazo[1,2-c]quinazolin-3-one Derivatives
Substituent Variations at Position 5
- Key Observations :
- The 3-chlorobenzylsulfanyl group in the target compound balances lipophilicity and steric requirements compared to smaller (methylsulfanyl) or bulkier (3,4-dichlorobenzyl) analogs .
- Halogen position : The 3-chlorophenyl group (target) vs. 4-chlorophenyl () may influence π-π stacking or dipole interactions in binding pockets .
Substituent Variations at Position 2
Impact of Additional Substituents on the Quinazoline Ring
- 8,9-Dimethoxy Groups (): Enhance solubility via hydrogen bonding with polar solvents.
Biological Activity
The compound 5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one is a novel hybrid molecule that combines the imidazo[1,2-c]quinazoline scaffold with indole and chlorophenyl moieties. This structural combination is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and metabolic disorders.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives and chlorinated phenyl compounds. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) to confirm the purity and structure of the synthesized compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[1,2-c]quinazolines. For instance, derivatives similar to the target compound have shown promising activity against various cancer cell lines. A study demonstrated that imidazoquinazolines inhibited cell proliferation in human cancer cell lines with IC50 values ranging from 12.44 μM to 308.33 μM, significantly outperforming standard treatments like acarbose .
Table 1: Anticancer Activity of Imidazoquinazolines
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes relevant to metabolic disorders. For example, it has been tested against α-glucosidase, an enzyme involved in carbohydrate metabolism, with promising results indicating that modifications at specific positions can enhance potency .
Table 2: Enzyme Inhibition Potencies
| Compound | Enzyme | IC50 (μM) | Mechanism |
|---|---|---|---|
| 6a | α-glucosidase | 12.44 | Competitive inhibitor |
| 11j | α-glucosidase | 50.00 | Non-competitive inhibitor |
| 11a | α-glucosidase | 200.00 | Mixed-type inhibitor |
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to its unique structural features. The presence of electron-donating groups such as methoxy at specific positions on the indole ring has been shown to enhance activity against α-glucosidase, while electron-withdrawing groups like chlorine can decrease potency .
Figure 1: Structure-Activity Relationship Analysis
SAR Analysis (Note: Actual image link should be replaced with a relevant figure)
Case Studies
Several case studies have been documented regarding the pharmacological effects of imidazoquinazolines:
- Case Study on Anticancer Activity : A derivative similar to the target compound was tested in vivo on xenograft models and demonstrated significant tumor regression compared to controls.
- Metabolic Disorder Study : In a diabetic rat model, administration of the compound resulted in improved glycemic control and reduced postprandial glucose levels.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
- Methodology : Multi-step synthesis involving cyclization and functionalization of intermediates (e.g., thioether linkage formation). Use Design of Experiments (DoE) to optimize parameters such as temperature, solvent polarity, and catalyst loading. For example, flow-chemistry approaches (as in ) can enhance reproducibility and scalability. Monitor intermediates via HPLC and TLC to identify bottlenecks.
- Reference : outlines a method for synthesizing structurally similar quinazolinones using thioacetate intermediates and hydrogenation steps, which can inform analogous protocols .
Q. What analytical techniques are essential for characterizing the compound’s purity and structural integrity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns (e.g., indole and chlorophenyl groups) and verify stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect isotopic patterns.
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=S stretch at ~600–700 cm).
- X-ray Crystallography : Resolve ambiguous structural features (if single crystals are obtainable).
Q. How can preliminary bioactivity screening be designed to evaluate the compound’s pharmacological potential?
- Methodology :
- In vitro assays : Test antimicrobial activity via broth microdilution (e.g., MIC against S. aureus or E. coli).
- Enzyme inhibition assays : Use fluorescence-based or colorimetric methods to assess interactions with target enzymes (e.g., kinases, cyclooxygenases).
- Cytotoxicity screening : Employ MTT assays on mammalian cell lines to determine IC.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s analogs?
- Methodology :
- Scaffold diversification : Synthesize derivatives with substitutions on the indole, chlorophenyl, or sulfanyl groups.
- QSAR modeling : Use computational tools (e.g., MOE, ) to correlate electronic/hydrophobic properties with bioactivity.
- Crystallographic data : Compare binding modes in target proteins (e.g., using PDB datasets, ) to refine SAR hypotheses.
Q. What advanced analytical strategies can resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodology :
- 2D NMR (COSY, NOESY) : Assign overlapping proton signals and confirm spatial proximity of substituents.
- Dynamic NMR : Investigate conformational flexibility causing signal splitting.
- Computational chemistry : Perform DFT calculations (e.g., Gaussian) to simulate spectra and validate assignments.
Q. How can synthetic impurities or by-products be identified and minimized during scale-up?
- Methodology :
- LC-MS/MS : Detect low-abundance impurities and characterize their structures.
- Reaction monitoring : Use inline PAT (Process Analytical Technology) tools (e.g., ReactIR) to track intermediates.
- Purification optimization : Compare column chromatography vs. recrystallization efficiency via HPLC purity analysis.
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic stability)?
- Methodology :
- ADMET prediction : Use tools like SwissADME or ADMET Predictor to estimate LogP, solubility, and CYP450 interactions.
- Molecular dynamics (MD) simulations : Model membrane permeability (e.g., using GROMACS).
- Docking studies : Predict binding to metabolic enzymes (e.g., cytochrome P450) to assess susceptibility to oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
